molecular formula C7H12ClNO2 B3390764 Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1217994-39-2

Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B3390764
CAS No.: 1217994-39-2
M. Wt: 177.63 g/mol
InChI Key: RMFQRYMWXVTYRO-PACXSXMQSA-N
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Description

Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative with a rigid three-dimensional structure. Its molecular formula is C₇H₁₂ClNO₂, molecular weight 177.63 g/mol, and CAS number 1221795-91-0 . It is listed in catalogs as a pharmaceutical intermediate, though its availability fluctuates (e.g., discontinued status noted in 2025) .

Properties

IUPAC Name

methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQRYMWXVTYRO-PACXSXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217994-39-2
Record name methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic ring structure: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ester group: The ester group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has been studied for its potential as a neuroprotective agent. Its structural similarity to known neurotransmitter systems suggests it may modulate synaptic transmission and neuroplasticity.

Case Study : A study by Kallam et al. demonstrated that derivatives of this compound exhibited significant activity in models of neurodegenerative diseases, showing promise in enhancing cognitive function and reducing neuronal apoptosis .

Analgesic Properties

Research indicates that this compound may possess analgesic properties, potentially serving as a lead compound in the development of new pain management therapies.

Case Study : In preclinical trials, the compound was shown to reduce pain responses in animal models, suggesting a mechanism that involves modulation of pain pathways in the central nervous system .

Building Block in Organic Synthesis

Due to its unique bicyclic structure, this compound serves as an important building block for synthesizing more complex organic molecules.

Data Table: Synthetic Applications

Compound NameApplicationReference
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylateIntermediate for drug synthesisKallam et al., 2017
Methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylatePrecursor for novel analgesicsSCBT Product Data

Safety Profile

The compound has been evaluated for safety in laboratory settings, revealing moderate toxicity levels under certain conditions.

Safety Data Table

Hazard ClassificationDescription
H227Combustible liquid
H315Causes skin irritation

These findings underscore the necessity for careful handling and further investigation into its long-term effects .

Mechanism of Action

The mechanism of action of Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate HCl 1221795-91-0 None (parent compound) C₇H₁₂ClNO₂ 177.63 Pharmaceutical intermediate
Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate HCl 1330784-71-8 Ethyl ester C₈H₁₃ClNO₂ 191.66 Synthetic precursor for chiral amines
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl 565456-77-1 6,6-Dimethyl C₁₀H₁₆ClNO₂ 217.70 Intermediate in antiviral drug synthesis
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate HCl - 5-Methyl C₈H₁₄ClNO₂ 191.66 Not specified; structural variant

Key Observations:

Substituent Effects : The 6,6-dimethyl variant (CAS 565456-77-1) exhibits enhanced steric hindrance, making it a preferred intermediate for synthesizing conformationally restricted drugs like protease inhibitors .

Stereochemical Differences : The (1R,2S,5S) configuration in dimethyl derivatives (e.g., CAS 565456-77-1) introduces distinct spatial orientations, affecting receptor binding in neurological targets .

Key Findings:

  • The parent compound’s synthesis often involves Boc protection/deprotection strategies, while dimethyl analogs require regioselective alkylation .
  • Ethyl ester derivatives are less common in commercial catalogs, suggesting methyl esters dominate due to cost and stability .

Pharmacological Relevance

  • Target Compound: Limited direct pharmacological data exist, but its role as a Saxagliptin impurity (Catalogue No. PA 19 0401001) highlights its relevance in quality control for antidiabetic drugs .
  • Dimethyl Analog (CAS 565456-77-1) : Used in synthesizing peptidomimetics targeting mGlu receptors, which modulate neurotransmitter release .
  • Ethyl Analog (CAS 1330784-71-8) : Explored in asymmetric catalysis for generating enantiopure amines .

Notes on Evidence and Discrepancies

  • Gaps in Data : Physicochemical properties (e.g., melting point, solubility) are absent for most analogs, complicating direct comparisons .

Biological Activity

Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₁ClN₁O₂
  • Molecular Weight : 175.62 g/mol
  • CAS Number : 1932478-97-1

Opioid Receptor Activity

Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives have been studied for their interaction with opioid receptors, specifically as μ-opioid receptor ligands. Research indicates that these compounds exhibit high binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes, making them potential candidates for pain management therapies .

Antitumor Activity

Recent studies have explored the antitumor potential of related azabicyclo compounds. For instance, spiro-fused variants of the azabicyclo[3.1.0]hexane framework have demonstrated cytostatic effects on cancer cell lines by arresting the cell cycle at the G0/G1 phase . These findings suggest that methyl (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives may also possess similar antitumor properties.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : The compound acts primarily through binding to μ-opioid receptors, which modulate pain perception and can influence various physiological responses.
  • Cell Cycle Arrest : Studies indicate that related compounds can inhibit the transition of cells from G0/G1 to S phase, thereby reducing cell proliferation in certain cancer models .

Study on Opioid Receptor Ligands

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 3-azabicyclo[3.1.0]hexane derivatives and evaluated their binding affinities to opioid receptors. Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives showed promising results with picomolar binding affinities . This suggests their potential use in treating conditions associated with pain and pruritus.

Antitumor Efficacy Evaluation

A separate study focused on the cytotoxic effects of azabicyclo compounds on transformed cell lines demonstrated that these compounds could significantly reduce cell viability and alter cell cycle dynamics . The most effective derivatives led to a marked decrease in the S phase population compared to controls.

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₁₁ClN₁O₂
Molecular Weight175.62 g/mol
CAS Number1932478-97-1
μ-opioid Receptor AffinityPicomolar range
Antitumor ActivityCell cycle arrest at G0/G1 phase

Q & A

Q. What are the key synthetic routes for Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation or photochemical methods to construct the bicyclic core. For example, cyclization of glutamic acid derivatives under acidic conditions followed by esterification and hydrochloride salt formation is a common approach . Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during cyclopropanation to minimize side reactions.
  • Solvent selection : Dichloromethane or THF for improved solubility of intermediates.
  • Purification : Chromatography or recrystallization to achieve >95% purity .

Q. How does the hydrochloride salt form influence the compound's physicochemical properties?

The hydrochloride salt enhances aqueous solubility (critical for biological assays) and stabilizes the compound against hydrolysis. Key parameters:

  • Solubility : Up to 10 mg/mL in water at 25°C, compared to <1 mg/mL for the free base.
  • Stability : Hydrochloride salts reduce degradation rates in neutral/basic conditions .

Advanced Research Questions

Q. How does the stereochemistry (1S,5R) affect binding affinity to neurological targets?

The bicyclic core's rigidity and stereochemistry create a chiral environment that selectively interacts with GABAA receptors or monoamine transporters. Computational docking studies reveal:

  • The (1S,5R) configuration aligns the ester group for hydrogen bonding with Thr<sup>202</sup> in GABAA (bond distance: 2.1 Å).
  • Enantiomers show >100x lower activity in patch-clamp assays, confirming stereospecificity .

Q. What analytical techniques resolve discrepancies in reported biological activities of stereoisomers?

Contradictions arise from incomplete stereochemical characterization. Methodological solutions:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers (Rt difference: 4.2 min).
  • X-ray crystallography : Resolve absolute configuration; the (1S,5R) isomer exhibits a 120° dihedral angle between the bicyclic rings .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?

Replace the methyl ester with bioisosteres (e.g., amides) to reduce esterase-mediated hydrolysis. SAR

ModificationHalf-life (Human Liver Microsomes)IC50 (GABAA)
Methyl ester (parent)12 min8 nM
Ethyl amide45 min15 nM
Data suggests ethyl amide analogs retain activity while improving stability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on neuropharmacological efficacy in rodent models?

Discrepancies arise from variations in:

  • Dosing regimens : Subchronic dosing (5 mg/kg/day for 7 days) shows anxiolytic effects, while acute doses (20 mg/kg) cause sedation.
  • Species differences : Higher CYP2D6 activity in rats accelerates clearance compared to mice .

Methodological Guidance

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

  • Catalysts : Use Jacobsen’s Co-salen catalyst for cyclopropanation (ee >98%).
  • Kinetic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B in phosphate buffer, pH 7.5) .

Q. Which in vitro assays best predict in vivo bioavailability?

Prioritize assays measuring:

  • Permeability : Caco-2 cell monolayers (Papp >5 × 10<sup>−6</sup> cm/s).
  • Plasma protein binding : Equilibrium dialysis showing <90% binding for optimal free fraction .

Applications in Drug Design

Q. How is this compound used as a scaffold for protease inhibitors?

The bicyclic core mimics proline in substrate-binding pockets. Modifications:

  • Introduce fluorine at C4 to enhance electronegativity (IC50 vs. HCV NS3/4A protease: 2 nM vs. 18 nM for parent) .

Q. What computational tools predict off-target interactions?

Use molecular dynamics (MD) simulations (AMBER force field) to assess binding to hERG channels. Key metrics:

  • Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding.
  • MM-PBSA calculations estimate ΔG < −8 kcal/mol for high-risk cardiotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

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